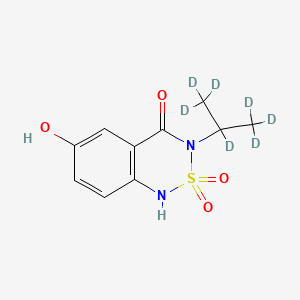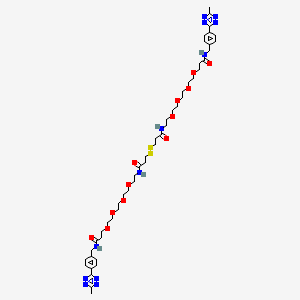![molecular formula C19H26Cl2N2O B12414387 3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ML218-d9 is a deuterium-labeled derivative of ML218, a potent, selective, and orally active inhibitor of T-type calcium channels (Cav3.1, Cav3.2, Cav3.3). This compound is particularly significant in the field of neuroscience due to its ability to inhibit the burst activity in subthalamic nucleus neurons . ML218-d9 is used primarily for scientific research purposes, especially in the study of neurological diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ML218-d9 involves the incorporation of deuterium, a stable isotope of hydrogen, into the ML218 molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium atoms. The specific synthetic route and reaction conditions for ML218-d9 are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of ML218-d9 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process would also include rigorous quality control measures to ensure the consistency and stability of the final product .
化学反応の分析
Types of Reactions
ML218-d9, like its non-deuterated counterpart, primarily undergoes reactions typical of organic compounds containing amide and aromatic groups. These reactions include:
Reduction: Reduction reactions are less common for ML218-d9 due to its stable structure.
Substitution: The aromatic rings in ML218-d9 can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide could be used.
Substitution: Electrophilic aromatic substitution reactions might involve reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
科学的研究の応用
ML218-d9 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in studies involving deuterium-labeled compounds to understand reaction mechanisms and pathways.
Biology: Employed in studies of calcium channel function and regulation in various cell types.
作用機序
ML218-d9 exerts its effects by selectively inhibiting T-type calcium channels (Cav3.1, Cav3.2, Cav3.3). This inhibition reduces calcium influx into neurons, thereby decreasing neuronal excitability and burst activity. The molecular targets of ML218-d9 are the T-type calcium channels, and its action involves blocking the channel pore, preventing calcium ions from passing through .
類似化合物との比較
Similar Compounds
ML218: The non-deuterated version of ML218-d9, with similar inhibitory effects on T-type calcium channels.
Z944: A selective T-type calcium channel blocker with different pharmacokinetic properties compared to ML218-d9.
Uniqueness
ML218-d9 is unique due to its deuterium labeling, which can influence its pharmacokinetic and metabolic profiles. This labeling can lead to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated compounds. Additionally, ML218-d9’s high selectivity for T-type calcium channels makes it a valuable tool for studying these channels in various research contexts .
特性
分子式 |
C19H26Cl2N2O |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
3,5-dichloro-N-[[(1R,5S)-3-[4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butyl]-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide |
InChI |
InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+/i1D3,2D3,3D3 |
InChIキー |
GSJIGYLGKSBYBC-WLFRVIDBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




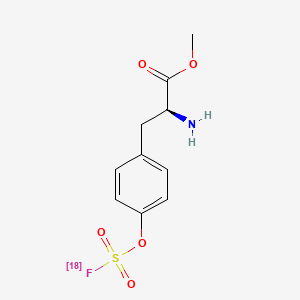
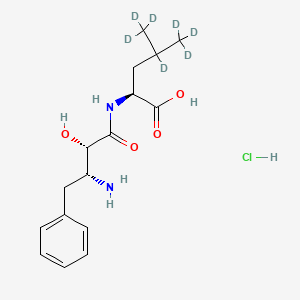
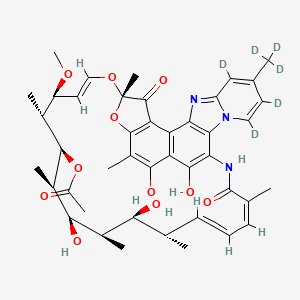
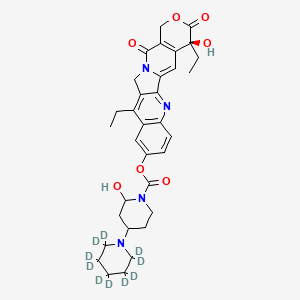
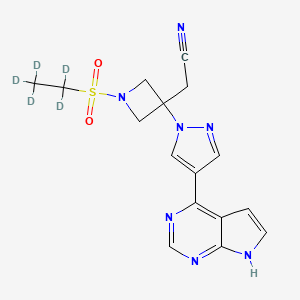

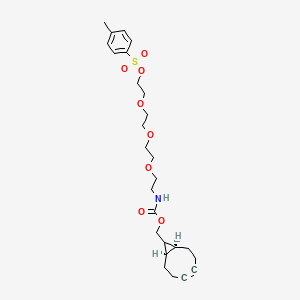

![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)

